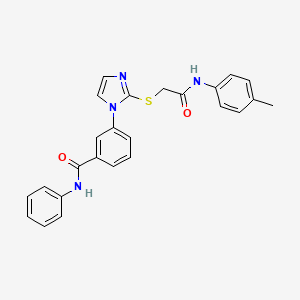
3-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide” is a complex organic molecule that contains several functional groups, including an imidazole ring, a thioether linkage, an amide group, and an aromatic ring (p-tolylamino). These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The imidazole ring, for example, is a five-membered ring with two non-adjacent nitrogen atoms . The thioether linkage could influence the molecule’s conformation and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the imidazole ring is a common motif in biological molecules and is known to participate in various chemical reactions . The thioether linkage could also be reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its functional groups and overall structure. For example, the presence of an imidazole ring could influence its acidity and basicity . The thioether linkage could also influence its solubility and stability .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
A study focused on the synthesis of a related compound, 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide, demonstrated significant antioxidant properties. This compound exhibited 1.5 times higher antioxidant ability than the control, butylated hydroxytoluene, based on a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).
Electrophysiological Activity
Research on N-substituted imidazolylbenzamides, which share a structural similarity with the compound , revealed promising cardiac electrophysiological activity. These compounds exhibited potency in vitro comparable to sematilide, a potent class III agent undergoing clinical trials (Morgan et al., 1990).
Anticancer Potential
A green synthesis study of related compounds, such as 3-Methyl-2-(((1-Methyl-1H-Benzo[d]imidazol-2-yl) thio) Methyl) Quinazolin-4(3H)-One, showed potential for development as chemotherapeutic agents. These compounds demonstrated significant anticancer activity in molecular docking studies (Laxminarayana et al., 2021).
Biological Activity Studies
Further research on similar compounds, such as N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide, indicated mild-to-moderate cytotoxic activity against certain cancer cell lines, underscoring their potential for further biological activity studies (Nguyen et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c1-18-10-12-21(13-11-18)27-23(30)17-32-25-26-14-15-29(25)22-9-5-6-19(16-22)24(31)28-20-7-3-2-4-8-20/h2-16H,17H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANWCKIBDFVYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


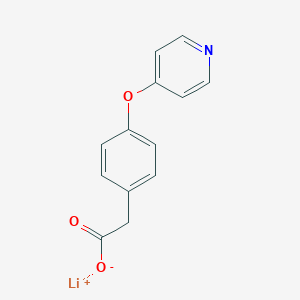
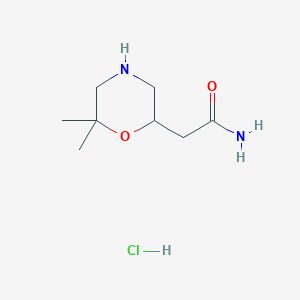
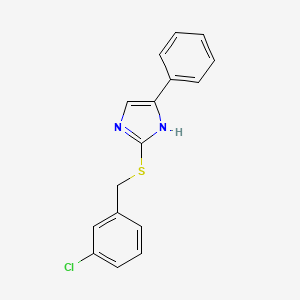

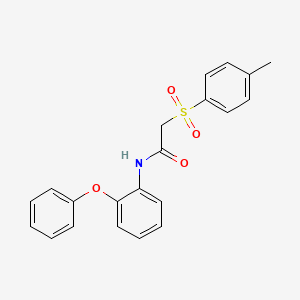
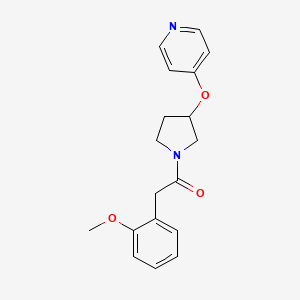
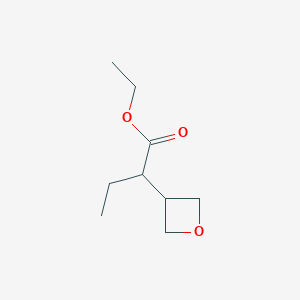
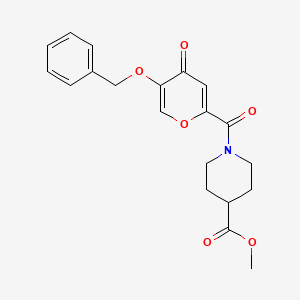
![methyl 2-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2448355.png)

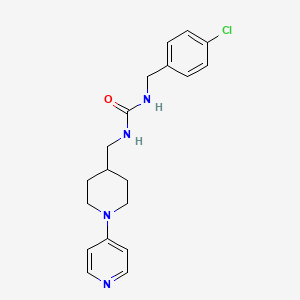

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate](/img/structure/B2448363.png)